

Spectroscopic Characterization of Triazole Lactic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Triazole lactic acid	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **Triazole Lactic Acid** (TLA), specifically 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1450828-63-3). TLA is a known metabolite of various triazole-based fungicides and its characterization is crucial for metabolism, toxicology, and environmental fate studies. This document collates predicted and analogous spectroscopic data from various sources to serve as a reference for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Triazole Lactic Acid**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The following ¹H and ¹³C NMR data are based on analogous structures containing the 2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl moiety, as reported in scientific literature.[1] The exact chemical shifts for **Triazole Lactic Acid** may vary depending on the solvent and experimental conditions.



¹H NMR (400 MHz, DMSO-d ₆)	¹³ C NMR (100 MHz, DMSO-d ₆)	
Chemical Shift (δ) ppm, Multiplicity, Assignment	Chemical Shift (δ) ppm, Assignment	
~8.20 (s, 1H, Triazole-H)	~170.0 (C=O, Carboxylic Acid)	
~7.85 (s, 1H, Triazole-H)	~150.9 (Triazole-C)	
~5.50 (br s, 1H, -OH)	~145.3 (Triazole-C)	
~4.35 (m, 2H, -CH ₂ -)	~72.9 (-CH(OH)-)	
~4.10 (m, 1H, -CH(OH)-)	~60.1 (-CH ₂ -)	
~3.50 (br s, 1H, -COOH)		

Table 2: Infrared (IR) Spectroscopy Data

The following are characteristic IR absorption bands expected for **Triazole Lactic Acid** based on the functional groups present and data from related triazole compounds.[2][3]

Wavenumber (cm ⁻¹)	Intensity	Vibration
3400 - 2400	Broad	O-H stretch (Carboxylic acid and alcohol)
~3100	Medium	C-H stretch (Triazole ring)
~2950	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1640	Medium	C=N stretch (Triazole ring)
~1540	Medium	N-N stretch (Triazole ring)
~1250	Strong	C-O stretch (Carboxylic acid and alcohol)
~1100	Strong	C-N stretch

Table 3: Mass Spectrometry (MS) Data



The following predicted mass-to-charge ratios (m/z) for various adducts of **Triazole Lactic Acid** are derived from computational predictions.[4] The fragmentation pattern is based on general principles for 1,2,4-triazole derivatives.[5]

Adduct	Predicted m/z	Fragmentation Pathway	Key Fragments (m/z)
[M+H] ⁺	158.05602	Loss of H ₂ O, Loss of CO ₂ , Cleavage of the triazole ring	140, 114, 82, 69
[M+Na]+	180.03796		
[M-H] ⁻	156.04146	_	

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Triazole Lactic Acid** are provided below. These are generalized protocols based on standard practices for small organic molecules and triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Triazole Lactic Acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by vortexing.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 25 °C.
 - Use a standard pulse program.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.



- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
 - A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate NMR software. This includes
 Fourier transformation, phase correction, baseline correction, and referencing the chemical
 shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.



• Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

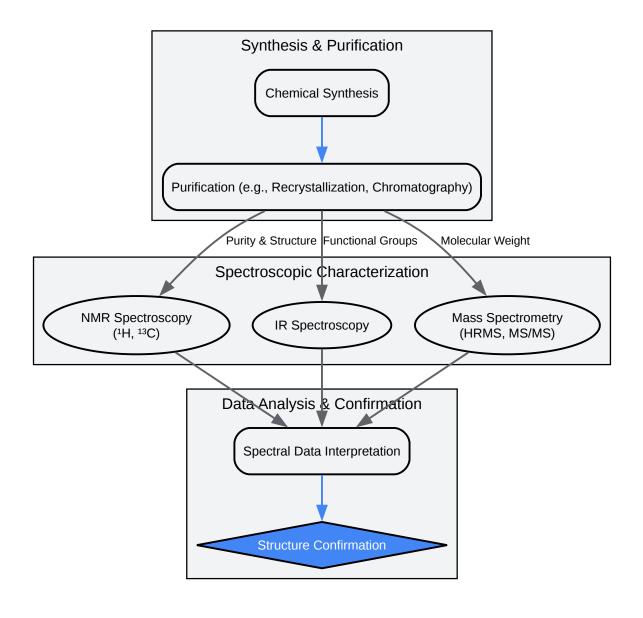
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of Triazole Lactic Acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
 - Acquire spectra in both positive and negative ion modes.
 - For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 158.05602 for [M+H]+) and subject it to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen).
- Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the m/z values of the fragment ions. This information is used to confirm the elemental composition and elucidate the structure.

Visualizations Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **Triazole Lactic Acid**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References



- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid (C5H7N3O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
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